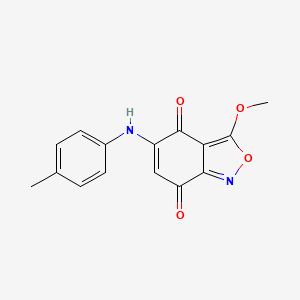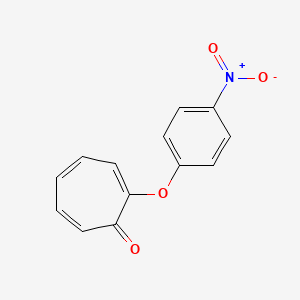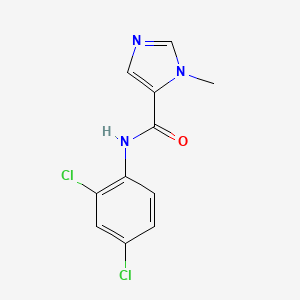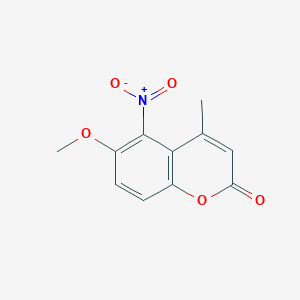
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione is a complex organic compound with a unique structure that includes a benzoxazole ring substituted with methoxy and anilino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to electrophilic aromatic substitution to introduce the methoxy group. The final step involves cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic aromatic substitution can introduce various substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, quinones, and amines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but lacks the benzoxazole ring.
2-Methoxy-5-methylaniline: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione is unique due to its specific substitution pattern and the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
99336-43-3 |
|---|---|
Molekularformel |
C15H12N2O4 |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
3-methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C15H12N2O4/c1-8-3-5-9(6-4-8)16-10-7-11(18)13-12(14(10)19)15(20-2)21-17-13/h3-7,16H,1-2H3 |
InChI-Schlüssel |
XZDSLVHTTRRLCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C3=NOC(=C3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)


